2-Allyl-4-nitrophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87350. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-2-prop-2-enylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-2-3-7-6-8(10(12)13)4-5-9(7)11/h2,4-6,11H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTLDTPXQBNNIPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(C=CC(=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40293131 | |

| Record name | 2-allyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40293131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19182-96-8 | |

| Record name | NSC87350 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87350 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-allyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40293131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Allyl-4-nitrophenol chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 2-Allyl-4-nitrophenol. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical Structure and Identification

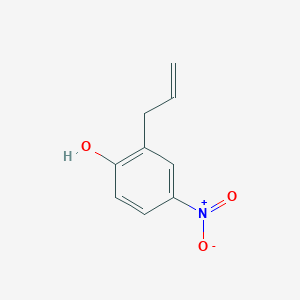

This compound is an organic compound featuring a phenol ring substituted with an allyl group at position 2 and a nitro group at position 4.

Systematic Name (IUPAC): 4-nitro-2-(prop-2-en-1-yl)phenol[1]

Synonyms: this compound, 4-Nitro-2-(2-propenyl)phenol, NSC 87350

Chemical Formula: C₉H₉NO₃[2]

Molecular Structure:

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 19182-96-8[2][3] |

| Molecular Weight | 179.17 g/mol [2][3] |

| SMILES | C=CCC1=C(C=CC(=C1)--INVALID-LINK--[O-])O[1] |

| InChI Key | CTLDTPXQBNNIPP-UHFFFAOYSA-N[1][3] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the molecule's reactivity.

Table 2: Physicochemical Data

| Property | Value |

| Melting Point | 79.0-79.6 °C[4] |

| Boiling Point | 334.5 °C at 760 mmHg |

| Density | 1.243 g/cm³ |

| Flash Point | 148.6 °C |

| Vapor Pressure | 6.58E-05 mmHg at 25°C |

| pKa | 7.41 ± 0.22 (Predicted)[4] |

| Solubility | Data not available |

| Appearance | Data not available |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is through a two-step process starting from 4-nitrophenol. This involves an initial allylation of the phenolic oxygen followed by a thermal Claisen rearrangement.[3] An alternative, lower-yield method is the direct nitration of 2-allylphenol.[3]

Synthesis via Claisen Rearrangement

This method offers good yield and regioselectivity.[3]

Caption: Synthesis of this compound via Claisen Rearrangement.

Experimental Protocol: Allylation of 4-Nitrophenol

-

To a solution of 4-nitrophenol in dry acetone, add anhydrous potassium carbonate.

-

Stir the mixture at room temperature for 30 minutes.

-

Add allyl bromide dropwise to the reaction mixture.

-

Reflux the mixture for 8-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, filter the reaction mixture to remove potassium carbonate.

-

Evaporate the solvent under reduced pressure to obtain the crude 1-allyloxy-4-nitrobenzene.

-

Purify the crude product by column chromatography on silica gel.

Experimental Protocol: Thermal Claisen Rearrangement

-

Heat the purified 1-allyloxy-4-nitrobenzene in a high-boiling solvent such as diphenyl ether to approximately 210°C.[3]

-

Maintain this temperature under an inert atmosphere (e.g., nitrogen) for 4-6 hours.[3]

-

Monitor the rearrangement by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Isolate the product by extraction with a suitable organic solvent (e.g., diethyl ether) and washing with an aqueous base (e.g., NaOH) to remove any unreacted phenolic starting material.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting this compound by column chromatography or recrystallization.

Chemical Reactivity and Applications

The chemical reactivity of this compound is dictated by its three functional groups: the phenolic hydroxyl, the allyl group, and the nitro group. This versatility makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[5]

Caption: Key reaction sites of this compound.

-

Phenolic Hydroxyl Group: The acidic proton can be removed by a base, and the resulting phenoxide can undergo O-alkylation or esterification.

-

Allyl Group: The double bond is susceptible to addition reactions, oxidation, and can participate in polymerization.[3]

-

Nitro Group: The electron-withdrawing nitro group can be readily reduced to an amino group, yielding 2-allyl-4-aminophenol.[3] This transformation is commonly achieved through catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.[3]

The ability to transform the nitro group into an amine is particularly useful, as the resulting 2-allyl-4-aminophenol is a bifunctional monomer that can be used in polycondensation reactions to create advanced polymers.[3]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of this compound.

Table 3: ¹H NMR Data (in CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| OH | 10.96 | Singlet | - |

| H-5 (Aromatic) | 8.00 | Doublet | 8.6 |

Note: This is partial data. A full spectrum would include signals for the other aromatic and allyl protons.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the phenol (around 3500 cm⁻¹), the C=C stretch of the aromatic ring (around 1500-1600 cm⁻¹) and the allyl group, and the asymmetric and symmetric stretches of the nitro group (around 1530 and 1350 cm⁻¹ respectively).

Mass Spectrometry: Mass spectrometry data is available for this compound, which would show the molecular ion peak corresponding to its molecular weight.[1]

Safety and Handling

Hazard Identification:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles.[6]

-

Skin Protection: Wear impervious clothing and chemical-resistant gloves.[6]

-

Respiratory Protection: Use a full-face respirator if exposure limits are exceeded.[6]

First-Aid Measures:

-

Inhalation: Move the victim to fresh air.[6]

-

Skin Contact: Take off contaminated clothing and wash with soap and plenty of water.[6]

-

Eye Contact: Rinse with pure water for at least 15 minutes.[6]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[6]

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this chemical. This compound is for research use only and not for human or veterinary use.[3]

References

An In-depth Technical Guide to 4-Nitro-2-(prop-2-en-1-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-nitro-2-(prop-2-en-1-yl)phenol, also known as 2-allyl-4-nitrophenol. It details the compound's chemical identity, physicochemical properties, and established synthetic routes. Detailed experimental protocols for its preparation via two primary pathways are provided, alongside a discussion of the general biological significance of its constituent functional groups. This document serves as a foundational resource for professionals engaged in chemical synthesis and drug discovery, consolidating key technical data and methodologies.

Compound Identification and Properties

4-Nitro-2-(prop-2-en-1-yl)phenol is an aromatic organic compound featuring a phenol ring substituted with both a nitro group and an allyl group. Its formal IUPAC name is 4-nitro-2-(prop-2-en-1-yl)phenol [1].

Chemical Structure and Identifiers

-

IUPAC Name: 4-nitro-2-prop-2-enylphenol[1]

-

Common Name: this compound

-

InChI Key: CTLDTPXQBNNIPP-UHFFFAOYSA-N[1]

Physicochemical Data

The quantitative properties of 4-nitro-2-(prop-2-en-1-yl)phenol are summarized in the table below. This data is essential for its application in experimental settings, including solubility determination and reaction condition planning.

| Property | Value | Source |

| Molecular Weight | 179.17 g/mol | [1][2] |

| Melting Point | 77 °C | |

| XLogP3 | 2.5 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [1] |

Synthesis of 4-Nitro-2-(prop-2-en-1-yl)phenol

The synthesis of 4-nitro-2-(prop-2-en-1-yl)phenol can be achieved through two primary strategic routes, each with distinct advantages and considerations.

-

Route A: A two-step process beginning with 4-nitrophenol, involving O-allylation followed by a thermal Claisen rearrangement.[3]

-

Route B: Direct electrophilic nitration of 2-allylphenol.[3]

The logical workflow for these synthetic pathways is illustrated below.

Experimental Protocol: Route A - Claisen Rearrangement

This route is a well-established method for synthesizing ortho-allyl phenols.[3] It begins with the etherification of 4-nitrophenol, followed by a thermally induced intramolecular rearrangement.

Step 1: Synthesis of Allyl 4-nitrophenyl ether (O-Allylation)

-

Reagents and Setup:

-

4-Nitrophenol (1 eq.)

-

Allyl bromide (1.1 eq.)

-

Potassium carbonate (K₂CO₃, 1.5 eq.)

-

Acetone (anhydrous)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

-

Procedure:

-

To the round-bottom flask, add 4-nitrophenol, potassium carbonate, and acetone.

-

Stir the suspension at room temperature for 15 minutes.

-

Add allyl bromide dropwise to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude allyl 4-nitrophenyl ether. The product can be purified by recrystallization or column chromatography if necessary.

-

Step 2: Synthesis of 4-Nitro-2-(prop-2-en-1-yl)phenol (Claisen Rearrangement)

-

Reagents and Setup:

-

Allyl 4-nitrophenyl ether (1 eq.)

-

High-boiling solvent (e.g., N,N-diethylaniline or diphenyl ether) or neat conditions.

-

Round-bottom flask equipped with a reflux condenser, thermometer, and nitrogen inlet.

-

-

Procedure:

-

Place the allyl 4-nitrophenyl ether in the reaction flask. If using a solvent, add it at this stage.

-

Heat the mixture under a nitrogen atmosphere to approximately 180-210 °C.

-

Maintain this temperature for 2-4 hours, monitoring the rearrangement by TLC.

-

Upon completion, cool the reaction mixture.

-

The crude product can be purified by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to isolate the 4-nitro-2-(prop-2-en-1-yl)phenol.

-

Experimental Protocol: Route B - Nitration of 2-Allylphenol

This route involves the direct nitration of 2-allylphenol. The hydroxyl and allyl groups are ortho, para-directing, leading to a mixture of isomers that require separation.[3]

-

Reagents and Setup:

-

2-Allylphenol (1 eq.)

-

Nitric acid (65-70%, 1 eq.)

-

Sulfuric acid (concentrated, 1 eq.)

-

Dichloromethane or other suitable chlorinated solvent.

-

Jacketed reaction vessel or a flask in an ice-salt bath to maintain low temperature, equipped with a dropping funnel and mechanical stirrer.

-

-

Procedure:

-

Prepare the nitrating mixture (sulfonitric mixture) by slowly adding concentrated sulfuric acid to nitric acid at 0 °C.

-

Dissolve 2-allylphenol in the chosen solvent in the reaction vessel and cool the solution to 0-5 °C.

-

Add the cold nitrating mixture dropwise to the 2-allylphenol solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, stir the mixture at 0-5 °C for an additional 1-2 hours.

-

Carefully quench the reaction by pouring it over crushed ice.

-

Separate the organic layer. Wash the organic layer sequentially with cold water, a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The resulting crude product will be a mixture of this compound and 2-allyl-6-nitrophenol. These isomers can be separated by column chromatography. One report indicates yields of approximately 15% for each isomer under these conditions.

-

Biological Activity and Signaling Pathways

As of the latest literature review, there is no specific, detailed information regarding the direct interaction of 4-nitro-2-(prop-2-en-1-yl)phenol with defined cellular signaling pathways. Its primary role in the scientific literature is that of a synthetic intermediate.

However, the biological activity of the molecule can be inferred from its constituent functional groups—the phenolic hydroxyl, the nitro group, and the allyl group.

-

Phenolic Compounds: Phenols are well-known for their antioxidant properties, which are attributed to the ability of the hydroxyl group to donate a hydrogen atom to scavenge free radicals.[3] This activity is a cornerstone of their potential therapeutic effects.

-

Nitro Compounds: The nitro group is a significant pharmacophore present in many bioactive molecules with a wide spectrum of activities, including antibacterial, antifungal, and antiparasitic effects.[4] The mechanism of action for many nitroaromatic drugs involves intracellular reduction to form reactive nitroso and nitro anion radical species.[4][5] These reactive intermediates can induce cellular damage, for example by binding to DNA, leading to cell death in pathogenic organisms.[4] Some nitro compounds also function as inhibitors of specific enzymes, such as the fungal 14α-demethylase.[4]

The general mechanism for the bioactivation of nitro compounds is depicted below.

Given this context, 4-nitro-2-(prop-2-en-1-yl)phenol could be investigated for potential antioxidant or antimicrobial activities. However, dedicated biological studies are required to elucidate its specific mechanisms of action and interactions with any cellular signaling pathways.

Safety and Handling

Based on GHS classifications, 4-nitro-2-(prop-2-en-1-yl)phenol is considered a hazardous substance.

-

Hazard Statements:

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

4-Nitro-2-(prop-2-en-1-yl)phenol is a versatile synthetic intermediate with well-defined chemical properties and established synthesis routes. This guide provides detailed protocols and data to support its use in a research and development setting. While its specific biological signaling interactions are not yet characterized, the known activities of its functional moieties suggest potential for future investigation in medicinal chemistry and drug discovery. Researchers should adhere to appropriate safety protocols when handling this compound.

References

2-Allyl-4-nitrophenol CAS number and molecular formula

CAS Number: 19182-96-8 Molecular Formula: C₉H₉NO₃

This technical guide provides a comprehensive overview of 2-Allyl-4-nitrophenol, tailored for researchers, scientists, and professionals in drug development. The document covers its chemical properties, detailed synthesis protocols, spectroscopic data, and toxicological profile, presenting quantitative data in structured tables and logical workflows as diagrams.

Physicochemical and Toxicological Properties

This compound is a substituted phenol derivative containing both an allyl and a nitro functional group. These groups significantly influence its chemical reactivity and biological activity. The nitro group, being strongly electron-withdrawing, increases the acidity of the phenolic proton, while the allyl group provides a site for various chemical modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 179.17 g/mol | [PubChem][1] |

| IUPAC Name | 4-nitro-2-(prop-2-en-1-yl)phenol | [PubChem][1] |

| CAS Number | 19182-96-8 | [PubChem][1] |

| Molecular Formula | C₉H₉NO₃ | [PubChem][1] |

| XLogP3 (Computed) | 2.5 | [PubChem][1] |

| Monoisotopic Mass | 179.058243149 Da | [PubChem][1][2] |

Table 2: Toxicological Profile based on GHS Classification

| Hazard Statement | Code | Description |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

Source: [PubChem][1]

Synthesis of this compound

The most established method for synthesizing this compound is a two-step process. The first step involves the Williamson ether synthesis to form the intermediate, 1-(allyloxy)-4-nitrobenzene. The second step is a thermal Claisen rearrangement to yield the final product.

Experimental Protocols

Step 1: Synthesis of 1-(allyloxy)-4-nitrobenzene (Williamson Ether Synthesis)

This procedure involves the O-alkylation of 4-nitrophenol with an allyl halide in the presence of a base.

-

Materials: 4-nitrophenol, allyl bromide, potassium carbonate (K₂CO₃), acetone.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-nitrophenol (1.0 eq) and potassium carbonate (1.5 eq) in acetone.

-

Add allyl bromide (1.2 eq) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The resulting crude product can be purified by recrystallization from ethanol/water to yield 1-(allyloxy)-4-nitrobenzene as a solid.

-

Step 2: Synthesis of this compound (Claisen Rearrangement)

This is a thermal[1][1]-sigmatropic rearrangement of the allyl phenyl ether intermediate.

-

Materials: 1-(allyloxy)-4-nitrobenzene, high-boiling point solvent (e.g., N,N-diethylaniline or diphenyl ether).

-

Procedure:

-

Place 1-(allyloxy)-4-nitrobenzene (1.0 eq) in a flask containing a high-boiling solvent such as N,N-diethylaniline.

-

Heat the mixture under a nitrogen atmosphere to a temperature of approximately 200-220 °C.

-

Maintain this temperature for 2-4 hours. The progress of the intramolecular rearrangement should be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dissolve the mixture in a suitable organic solvent like diethyl ether and wash with dilute hydrochloric acid (e.g., 2M HCl) to remove the solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica gel.

-

Spectroscopic Data for Structural Elucidation

The structure of this compound is confirmed using standard spectroscopic techniques. Below are the expected and reported data based on analysis of its constituent functional groups and data from related compounds.

Table 3: Spectroscopic Data of this compound

| Technique | Feature | Expected Chemical Shift / Frequency |

| ¹H NMR | -OH (phenolic) | ~10-11 ppm (broad singlet) |

| Ar-H (protons on the ring) | ~7.0-8.2 ppm (multiplets) | |

| -CH= (vinyl proton) | ~5.9-6.1 ppm (multiplet) | |

| =CH₂ (terminal vinyl protons) | ~5.1-5.3 ppm (multiplet) | |

| Ar-CH₂- (allyl methylene) | ~3.4-3.6 ppm (doublet) | |

| ¹³C NMR | Ar-C-OH | ~155-160 ppm |

| Ar-C-NO₂ | ~140-145 ppm | |

| Ar-C (unsubstituted) | ~115-130 ppm | |

| Ar-C-Allyl | ~125-130 ppm | |

| -CH= | ~135-140 ppm | |

| =CH₂ | ~115-120 ppm | |

| Ar-CH₂- | ~30-35 ppm | |

| FT-IR | O-H stretch (phenolic) | 3200-3500 cm⁻¹ (broad) |

| C-H stretch (aromatic) | 3000-3100 cm⁻¹ | |

| C-H stretch (aliphatic) | 2850-3000 cm⁻¹ | |

| C=C stretch (aromatic) | ~1600, ~1470 cm⁻¹ | |

| N=O stretch (asymmetric) | 1500-1550 cm⁻¹ | |

| N=O stretch (symmetric) | 1330-1370 cm⁻¹ |

Note: Expected values are estimated based on standard chemical shift and frequency tables. Experimental values may vary based on solvent and other conditions.

Biological Activity and Metabolic Pathway

Specific toxicological and metabolic pathway studies for this compound are limited. However, the biological effects can be largely inferred from its close structural analog, 4-nitrophenol.

Mechanism of Toxicity

The toxicity of nitrophenols is often linked to their ability to act as uncoupling agents of oxidative phosphorylation, disrupting the mitochondrial proton gradient and cellular energy production. The primary health concerns associated with 4-nitrophenol exposure include irritation to the eyes, skin, and respiratory tract. Systemic effects can include headache, drowsiness, and cyanosis, which is a result of methemoglobin formation in the blood.[3] The mechanism is believed to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and lipid peroxidation.[1][4]

Metabolic Pathway

The metabolism of nitrophenols primarily occurs in the liver through Phase I and Phase II reactions. Based on studies with 4-nitrophenol in rats, the parent compound undergoes oxidation and reduction, followed by conjugation for excretion.[5]

-

Phase I Reactions:

-

Oxidation: Cytochrome P450 enzymes (like CYP2E1) can hydroxylate the ring to form catechols (e.g., 4-nitrocatechol).

-

Reduction: The nitro group can be reduced to form an amino group, yielding aminophenols (e.g., 4-aminophenol).

-

-

Phase II Reactions: The parent compound and its Phase I metabolites are made more water-soluble through conjugation with glucuronic acid (glucuronidation) or sulfate (sulfation) before being excreted in the urine.[5]

References

Physical and chemical properties of 2-Allyl-4-nitrophenol

An In-depth Technical Guide to 2-Allyl-4-nitrophenol

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analysis of this compound (CAS No: 19182-96-8).[1][2][3] This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It details the compound's structural characteristics, physicochemical parameters, and spectroscopic profile. Furthermore, it outlines detailed experimental protocols for its synthesis via Claisen rearrangement and subsequent analytical validation using modern spectroscopic and chromatographic techniques. The guide incorporates structured data tables for clarity and visual workflows to illustrate key processes.

Chemical Identity and Structure

This compound is an organic compound featuring a phenol ring substituted with an allyl group at the ortho position and a nitro group at the para position.[4] The presence of the electron-withdrawing nitro group, the versatile allyl group, and the acidic phenolic hydroxyl group imparts a unique combination of reactivity and functionality to the molecule.[1] These features make it a valuable intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[4]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| CAS Number | 19182-96-8 | [2][3][4][5] |

| Molecular Formula | C₉H₉NO₃ | [2][4][5] |

| Molecular Weight | 179.17 g/mol | [1][2][5] |

| IUPAC Name | 4-nitro-2-(prop-2-en-1-yl)phenol | [3][5] |

| Synonyms | 4-Nitro-2-allylphenol, Phenol, 4-nitro-2-(2-propenyl)- | [3][4] |

| InChI Key | CTLDTPXQBNNIPP-UHFFFAOYSA-N | [1][5] |

| SMILES | C=CCC1=C(C=CC(=C1)--INVALID-LINK--[O-])O | [5][6] |

Physical and Chemical Properties

The physicochemical properties of this compound are summarized in Table 2. The nitro group significantly influences the acidity of the phenolic proton.[1]

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 79.0 - 79.6 °C | [2][7] |

| Boiling Point | 334.5 ± 30.0 °C (Predicted) | [2][3][7] |

| Density | 1.243 ± 0.06 g/cm³ (Predicted) | [2][4][7] |

| pKa | 7.41 ± 0.22 (Predicted) | [2][7] |

| Vapor Pressure | 6.58 x 10⁻⁵ mmHg at 25°C | [3][4] |

| Flash Point | 148.6 °C | [3][4] |

| Solubility | No specific data available for this compound. However, related nitrophenols are generally soluble in organic solvents like ethanol and ether and show some solubility in water.[8][9] |

Synthesis and Purification

The most established synthetic route to this compound is a two-step process starting from 4-nitrophenol, involving an initial allylation followed by a thermal Claisen rearrangement.[1]

Experimental Protocols

Step 1: Synthesis of 1-Allyloxy-4-nitrobenzene (O-Allylation)

-

To a solution of 4-nitrophenol in a suitable solvent such as dry acetone, add a weak base like anhydrous potassium carbonate (K₂CO₃) to facilitate the formation of the phenoxide ion.[1]

-

Add allyl bromide to the mixture. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the phenoxide ion attacks the allyl bromide.[1]

-

Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, filter the mixture to remove the inorganic salts and evaporate the solvent under reduced pressure.

-

The resulting crude product, 1-allyloxy-4-nitrobenzene, can be purified by distillation under reduced pressure, with reported yields around 83%.[1]

Step 2: Synthesis of this compound (Claisen Rearrangement)

-

Heat the purified 1-allyloxy-4-nitrobenzene intermediate in a high-boiling point solvent, such as diphenyl ether.[1]

-

Maintain the reaction at a high temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1]

-

This thermal energy induces a[3][3]-sigmatropic rearrangement, causing the allyl group to migrate from the oxygen atom to the ortho-position of the aromatic ring.[1]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, cool the reaction mixture and purify the final product.

Purification Protocol:

-

The crude this compound is typically purified by recrystallization from a suitable solvent, such as carbon tetrachloride.[1][2]

-

Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly.

-

The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. This method has been reported to achieve a yield of approximately 65%.[1]

Analytical Methodologies and Spectroscopic Profile

The structural confirmation and purity assessment of this compound are performed using a combination of chromatographic and spectroscopic techniques.[1]

Spectroscopic Data Summary

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are crucial for confirming the molecular structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the phenolic hydroxyl proton, and the protons of the allyl group (vinylic and allylic). The ¹³C NMR spectrum would confirm the number of unique carbon environments.[1]

-

Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight of the compound.[1] Electrospray ionization (ESI) in negative ion mode is typical for nitrophenols, readily forming the deprotonated molecule [M-H]⁻, which allows for sensitive detection and confirmation of the molecular formula.[1]

-

Infrared (IR) Spectroscopy : The IR spectrum would display characteristic absorption bands corresponding to the functional groups present: a broad O-H stretch for the phenol, N-O stretching vibrations for the nitro group, C=C stretching for the allyl group and the aromatic ring, and C-H stretches.[5]

Analytical Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Analysis:

-

Mobile Phase Preparation : Prepare a suitable mobile phase, typically a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Sample Preparation : Accurately weigh and dissolve a sample of the purified this compound in the mobile phase or a compatible solvent to a known concentration.

-

Chromatographic Conditions :

-

Column : Use a reverse-phase column (e.g., C18).

-

Detection : Set a UV detector to a wavelength where the compound has strong absorbance (e.g., near the λmax of nitrophenols).

-

Flow Rate : A typical flow rate is 1.0 mL/min.

-

Injection Volume : Inject a standard volume (e.g., 10 µL).

-

-

Analysis : Run the sample and analyze the resulting chromatogram. Purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

H315 : Causes skin irritation.[5]

-

H319 : Causes serious eye irritation.[5]

-

H335 : May cause respiratory irritation.[5]

Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile chemical intermediate with well-defined physical and chemical properties. Its synthesis is reliably achieved through a two-step allylation and Claisen rearrangement procedure. The analytical methods detailed in this guide provide a robust framework for its characterization and quality control. This information serves as a valuable resource for scientists engaged in organic synthesis and the development of new chemical entities.

References

- 1. This compound | 19182-96-8 | Benchchem [benchchem.com]

- 2. This compound CAS#: 19182-96-8 [m.chemicalbook.com]

- 3. chemnet.com [chemnet.com]

- 4. Cas 19182-96-8,this compound | lookchem [lookchem.com]

- 5. This compound | C9H9NO3 | CID 258439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C9H9NO3) [pubchemlite.lcsb.uni.lu]

- 7. 19182-96-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

2-Allyl-4-nitrophenol as a versatile building block in organic synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Allyl-4-nitrophenol is a valuable and versatile building block in organic synthesis, offering a unique combination of reactive functional groups that can be selectively manipulated to construct a wide array of complex molecules. Its aromatic core, substituted with a hydroxyl, a nitro, and an allyl group, provides multiple sites for chemical modification, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, complete with detailed experimental protocols and quantitative data to facilitate its use in the laboratory.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₉H₉NO₃ |

| Molecular Weight | 179.17 g/mol |

| CAS Number | 19182-96-8 |

| Appearance | Not explicitly stated, likely a solid |

| Boiling Point | 334.5 °C at 760 mmHg |

| Density | 1.243 g/cm³ |

| Flash Point | 148.6 °C |

Synthesis of this compound

The most common and well-established method for the synthesis of this compound proceeds via a two-step sequence starting from 4-nitrophenol: O-allylation followed by a thermal Claisen rearrangement.

Workflow for the Synthesis of this compound

Caption: Synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of 1-Allyloxy-4-nitrobenzene

This procedure is based on a standard nucleophilic substitution reaction.

-

Materials:

-

4-Nitrophenol

-

Allyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, dry

-

-

Procedure:

-

To a solution of 4-nitrophenol in dry acetone, add anhydrous potassium carbonate.

-

To this suspension, add allyl bromide dropwise at room temperature with stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure to yield 1-allyloxy-4-nitrobenzene as a pure compound. An 83% yield can be achieved for this step after distillation under reduced pressure.

-

Step 2: Synthesis of this compound via Thermal Claisen Rearrangement

This protocol describes the thermally induced rearrangement of the intermediate ether.

-

Materials:

-

1-Allyloxy-4-nitrobenzene

-

Diphenyl ether (high-boiling solvent)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 1-allyloxy-4-nitrobenzene in diphenyl ether.

-

Heat the solution to approximately 210 °C under a nitrogen atmosphere.

-

Maintain this temperature for several hours, monitoring the progress of the reaction by TLC.

-

Once the rearrangement is complete, cool the reaction mixture.

-

The product, this compound, can be purified from the high-boiling solvent by methods such as vacuum distillation or column chromatography. Recrystallization is also a viable purification method. A yield of around 65% is reported for this rearrangement.

-

Alternative Zinc-Catalyzed Claisen Rearrangement

To circumvent the harsh conditions of the thermal rearrangement, a milder, zinc-catalyzed method has been developed.

-

Materials:

-

1-Allyloxy-4-nitrobenzene

-

Zinc powder

-

Tetrahydrofuran (THF)

-

-

Procedure:

-

To a solution of 1-allyloxy-4-nitrobenzene in THF, add zinc powder.

-

Stir the mixture in an oil bath at 55 °C.

-

Monitor the reaction by TLC. This method has been reported to give an 83% yield in 25 minutes.

-

After completion, the reaction mixture can be filtered to remove the zinc powder, and the solvent evaporated. The crude product can then be purified by column chromatography.

-

Key Reactions of this compound

The presence of the nitro, hydroxyl, and allyl groups allows for a variety of subsequent transformations, making this compound a versatile intermediate.

Reaction Pathways of this compound

Caption: Key transformations of this compound.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amine, a crucial transformation for the synthesis of many biologically active molecules.

Experimental Protocol: Reduction to 2-Allyl-4-aminophenol

A common method for this reduction involves catalytic hydrogenation.

-

Materials:

-

This compound

-

Palladium on carbon (Pd/C, 10%)

-

Hydrogen gas (H₂)

-

Ethanol or Ethyl acetate (solvent)

-

-

Procedure:

-

Dissolve this compound in a suitable solvent like ethanol or ethyl acetate in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature until the uptake of hydrogen ceases.

-

Carefully vent the hydrogen and filter the reaction mixture through a pad of celite to remove the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2-Allyl-4-aminophenol, which can be further purified by recrystallization or column chromatography.

-

An alternative method utilizes zinc powder and ammonium chloride.

Oxidation of the Allyl Group

The double bond of the allyl group is susceptible to oxidation, which can lead to the formation of aldehydes, carboxylic acids, or diols, depending on the reaction conditions and the oxidizing agent used.

Experimental Protocol: Oxidation with Potassium Permanganate (Illustrative)

-

Materials:

-

This compound

-

Potassium permanganate (KMnO₄)

-

A suitable solvent system (e.g., acetone/water or a phase-transfer catalyst system)

-

Sodium bisulfite (for quenching)

-

-

Procedure (to be optimized):

-

Dissolve this compound in a suitable solvent.

-

Cool the solution in an ice bath.

-

Slowly add a solution of potassium permanganate in water. The reaction is exothermic and should be controlled.

-

Stir the reaction mixture until the purple color of the permanganate disappears.

-

Quench the reaction by adding sodium bisulfite solution until the brown manganese dioxide precipitate dissolves.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

-

Derivatization of the Hydroxyl Group

The phenolic hydroxyl group can be easily derivatized, for example, through etherification or esterification, to introduce further diversity into the molecular structure.

Experimental Protocol: Methylation to 1-Allyl-2-methoxy-5-nitrobenzene

-

Materials:

-

This compound

-

Dimethyl sulfate

-

Calcium carbonate (CaCO₃)

-

Acetone

-

-

Procedure:

-

Dissolve this compound (0.5 g, 2.23 mmol) in acetone (50 mL).

-

Add calcium carbonate (2.5 g, 18.1 mmol) and dimethyl sulfate (2 mL, 21 mmol).

-

Reflux the reaction mixture overnight, monitoring for the disappearance of the starting material by TLC.

-

After completion, cool the mixture and filter.

-

Evaporate the solvent from the filtrate.

-

Purify the crude product by flash chromatography using a hexane/ethyl acetate gradient to yield 1-Allyl-2-methoxy-5-nitrobenzene (0.48 g, 89.0% yield).

-

Spectroscopic Data

The structural characterization of this compound and its derivatives is crucial for confirming their identity and purity. While a complete set of assigned spectral data for this compound is not available in the searched literature, representative data for a closely related derivative, 1-Allyl-2-methoxy-5-nitrobenzene, is provided below. The general regions for the proton and carbon signals of this compound can be inferred from this and other related structures.

Spectroscopic Data for 1-Allyl-2-methoxy-5-nitrobenzene

| Data Type | Values |

| ¹H-NMR (400 MHz, CDCl₃) | δ 7.63 (1H, d, J = 1.6 Hz, H-5), 7.43 (1H, d, J = 1.6 Hz, H-6), 7.15 (1H, dd, J = 1.4 and 7.8 Hz, H-3), 6.00–5.90 (2H, m, H-2′), 5.15–5.06 (2H, m, H-3′), 3.88 (3H, s, OCH₃), 3.48 (2H, d, J = 7.7 Hz, H-1′) |

| ¹³C-NMR (100.6 MHz, CDCl₃) | δ 151.4 (C-2), 144.2 (C-3), 136.4 (C-1), 135.7 (C-2′), 135.0 (C-6), 123.8 (C-5), 123.4 (C-4), 117.0 (C-3′), 62.6 (OCH₃), 33.5 (C-1′) |

| IR (KBr, cm⁻¹) | 3085 (=C-H), 2937 (C-H), 1602 (C=C), 1523 (NO₂), 1353 (N=O) |

| MS (EI+) | m/z 193 [M⁺] (100%) |

Applications in Organic Synthesis

The synthetic utility of this compound stems from the ability to selectively transform its functional groups, leading to a diverse range of chemical structures with applications in various fields.

-

Pharmaceuticals: The 2-allyl-4-aminophenol derivative, obtained by the reduction of the nitro group, is a key precursor for various biologically active molecules. Derivatives have been synthesized and evaluated for their antioxidative properties.

-

Agrochemicals: Derivatives of 2-allylphenol have shown promise as fungicides. For instance, 2-allyl-4,6-dinitrophenol has been tested for its in-vitro effect on the mycelial growth of Phytophthora cinnamomi, a plant pathogen.

-

Dyes and Pigments: Aromatic nitro compounds are well-known precursors to amines, which are essential components in the synthesis of azo dyes. The amino derivative of this compound can be diazotized and coupled to form various azo dyes.

-

Benzofuran Synthesis: 2-Allylphenols can undergo oxidative cyclization to form benzofuran derivatives. However, it has been noted that this compound can be challenging in these reactions, sometimes favoring the formation of six-membered chromene derivatives.

Conclusion

This compound is a highly valuable and adaptable building block for organic synthesis. Its straightforward preparation from inexpensive starting materials, combined with the orthogonal reactivity of its functional groups, provides chemists with a powerful tool for the construction of a wide range of target molecules. The detailed protocols and data presented in this guide are intended to facilitate the effective utilization of this versatile compound in research and development.

Potential Biological Activities of 2-Allyl-4-nitrophenol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Allyl-4-nitrophenol and its derivatives represent a class of organic compounds with significant potential in the development of novel therapeutic and agrochemical agents. The core structure, featuring a phenolic hydroxyl group, an allyl substituent, and a nitro group, provides a versatile scaffold for chemical modification to modulate biological activity. The electron-withdrawing nature of the nitro group, combined with the reactivity of the allyl and phenolic moieties, contributes to a diverse range of pharmacological effects. This technical guide provides an in-depth overview of the current understanding of the biological activities of this compound derivatives, with a focus on their antifungal, antioxidant, and cytotoxic properties. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of new bioactive molecules.

Antifungal Activity

Derivatives of 2-allylphenol have demonstrated notable antifungal properties, and the introduction of a nitro group at the para position of the phenolic hydroxyl group has been shown to enhance this activity.[1][2] These compounds have been evaluated against a variety of fungal pathogens, exhibiting potential for applications in agriculture and medicine.

Quantitative Antifungal Activity Data

The following table summarizes the in vitro antifungal activity of this compound and its derivatives against the phytopathogenic fungus Botrytis cinerea. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the mycelial growth of the fungus by 50%.

| Compound | Derivative of this compound | Fungal Strain | IC50 (µg/mL) | Reference |

| This compound | - | Botrytis cinerea | 136 | [1] |

| 1-Allyl-2-methoxy-4-nitrobenzene | Methoxy derivative | Botrytis cinerea | 2.00 | [1] |

| 2-Allyl-4-nitrophenyl acetate | Acetyl derivative | Botrytis cinerea | 1.00 | [1] |

Mechanism of Action: Inhibition of Fungal Respiration

The primary mechanism of antifungal action for 2-allylphenol derivatives is the inhibition of fungal respiration.[3] These compounds can interfere with the electron transport chain in the fungal mitochondria, leading to a fungistatic effect.[1] Furthermore, studies have indicated that these derivatives can also downregulate the expression of the Bcaox gene, which is associated with the alternative oxidase (AOX) pathway.[1][3] The AOX pathway allows the fungus to continue respiration even when the primary cytochrome pathway is inhibited.[1] By targeting both the conventional and alternative respiratory pathways, these compounds can effectively disrupt fungal metabolism and growth.[3]

Caption: Proposed mechanism of antifungal action of this compound derivatives.

Antioxidant Activity

Structure-Activity Relationship

The antioxidant activity of phenolic compounds is influenced by the nature and position of substituents on the aromatic ring. Electron-donating groups generally enhance antioxidant activity, while electron-withdrawing groups can have a more complex effect. The position of the substituent relative to the hydroxyl group is also critical. For instance, ortho and para substitutions can have a more significant impact on the radical scavenging capacity compared to meta substitutions.

Cytotoxicity

The cytotoxic potential of this compound derivatives is an area of growing interest, particularly for their potential application as anticancer agents. Studies on related nitrophenol compounds have demonstrated cytotoxic effects against various cancer cell lines.

Quantitative Cytotoxicity Data

While specific IC50 values for a broad range of this compound derivatives are limited in the available literature, studies on nitrophenols provide insights into their cytotoxic potential. The following table presents the IC50 values for 2-nitrophenol and 4-nitrophenol against human lung cell lines.

| Compound | Cell Line | Exposure Time (h) | IC50 (µM) | Reference |

| 2-Nitrophenol | BEAS-2B (normal bronchial epithelial) | 24 | >1000 | [1] |

| 4-Nitrophenol | BEAS-2B (normal bronchial epithelial) | 24 | ~200 | [1] |

| 2-Nitrophenol | A549 (alveolar epithelial cancer) | 24 | >1000 | [1] |

| 4-Nitrophenol | A549 (alveolar epithelial cancer) | 24 | ~400 | [1] |

It is important to note that the cytotoxicity of these compounds can vary significantly depending on the cell line and the specific chemical structure of the derivative.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of this compound derivatives.

Synthesis of this compound Derivatives (General Workflow)

Caption: General experimental workflow for the synthesis and biological evaluation.

1. Synthesis of 2-Allyl-4-nitrophenyl acetate (Acetyl derivative):

-

To a solution of this compound in a suitable solvent (e.g., dichloromethane), add an excess of acetic anhydride and a catalytic amount of a base (e.g., pyridine or triethylamine).

-

Stir the reaction mixture at room temperature for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure 2-allyl-4-nitrophenyl acetate.

2. Synthesis of 1-Allyl-2-methoxy-4-nitrobenzene (Methoxy derivative):

-

Dissolve this compound in a suitable solvent (e.g., acetone or DMF).

-

Add a base (e.g., potassium carbonate) and an alkylating agent (e.g., dimethyl sulfate or methyl iodide).

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and filter to remove the inorganic salts.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the desired methoxy derivative.

Antifungal Susceptibility Testing: Broth Microdilution Method

-

Fungal Inoculum Preparation: Prepare a standardized fungal spore suspension (e.g., 1 × 10^5 spores/mL) in a suitable broth medium (e.g., RPMI-1640).

-

Compound Preparation: Prepare serial dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

-

Incubation: Add the fungal inoculum to each well containing the test compound dilutions. Include positive (fungus with no compound) and negative (broth only) controls.

-

Reading Results: Incubate the plates at an appropriate temperature (e.g., 28-30°C) for 48-72 hours. The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

-

IC50 Determination: To determine the IC50 value, measure the optical density (OD) of each well using a microplate reader. The percentage of growth inhibition is calculated relative to the positive control. The IC50 is the concentration that results in a 50% reduction in OD.

Antioxidant Activity Assay: DPPH Radical Scavenging Method

-

DPPH Solution Preparation: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

-

Assay Procedure: In a 96-well plate, add a specific volume of the DPPH solution to varying concentrations of the test compounds.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound. The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

Cytotoxicity Assay: MTT Method

-

Cell Seeding: Seed the desired cancer cells in a 96-well plate at a specific density (e.g., 5 × 10^3 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, is then determined.

References

- 1. Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and pKa of 2-Allyl-4-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Allyl-4-nitrophenol, with a specific focus on its solubility in various solvents and its acid dissociation constant (pKa). Due to the limited availability of direct experimental data for this compound, this guide combines predicted values, data from structurally similar molecules, and detailed experimental protocols to empower researchers to determine these crucial parameters.

Core Physicochemical Properties

This compound is a phenolic compound with a molecular weight of 179.17 g/mol . Its structure, featuring a hydrophobic allyl group and a polar nitro group on the phenol backbone, suggests a nuanced solubility profile and a moderately acidic character.

Predicted Physicochemical Data

A summary of the key predicted and known physicochemical properties for this compound is presented below. It is important to note that the pKa is a predicted value and the solubility is inferred from the behavior of structurally related nitrophenols.

| Property | Value/Information | Source |

| Molecular Formula | C₉H₉NO₃ | N/A |

| Molecular Weight | 179.17 g/mol | N/A |

| Predicted pKa | 7.41 ± 0.22 | [1][2] |

| Melting Point | 79.0-79.6 °C | [1][2] |

| Boiling Point | 334.5 ± 30.0 °C (Predicted) | [1][2] |

| Inferred Solubility in Water | Sparingly soluble | Inferred from 4-nitrophenol |

| Inferred Solubility in Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO) | Soluble | Inferred from nitrophenol solubility patterns |

| Inferred Solubility in Polar Protic Solvents (e.g., Methanol, Ethanol) | Soluble | Inferred from nitrophenol solubility patterns |

| Inferred Solubility in Nonpolar Solvents (e.g., Hexane, Diethyl Ether) | Poorly soluble to sparingly soluble | Inferred from nitrophenol solubility patterns |

Experimental Protocols

To facilitate the empirical determination of the solubility and pKa of this compound, the following detailed experimental protocols are provided.

Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound in a specific solvent.[3][4][5]

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, acetone, DMSO)

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

-

Analytical balance

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be visually apparent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a magnetic stirrer and agitate at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[4]

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to sediment.

-

To ensure complete separation of the solid from the supernatant, centrifuge the samples.[4]

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with the appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a calibrated UV-Vis spectrophotometer or HPLC.

-

The solubility is calculated from the measured concentration and the dilution factor.

Determination of pKa via Spectrophotometric Method

This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.[6][7][8]

Materials:

-

This compound

-

A series of buffer solutions with known pH values spanning the expected pKa (e.g., pH 5 to 9)

-

Hydrochloric acid (HCl) solution (for highly acidic conditions)

-

Sodium hydroxide (NaOH) solution (for highly basic conditions)

-

UV-Vis spectrophotometer

-

pH meter

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., a methanol-water mixture).

-

Create a series of solutions by adding a small, constant volume of the stock solution to a larger, known volume of each buffer solution.

-

Prepare a fully protonated reference solution by adding the stock solution to an acidic solution (e.g., 0.1 M HCl).

-

Prepare a fully deprotonated reference solution by adding the stock solution to a basic solution (e.g., 0.1 M NaOH).

-

Measure the UV-Vis absorbance spectra of all prepared solutions, including the buffered samples and the acidic and basic references.

-

Identify the wavelengths of maximum absorbance for the protonated (acidic) and deprotonated (basic) forms of the molecule.

-

Using the absorbance data at a chosen wavelength, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - AI) / (AM - A)] where:

-

A is the absorbance of the sample in the buffered solution.

-

AI is the absorbance of the fully ionized (deprotonated) species.

-

AM is the absorbance of the neutral (protonated) species.

-

-

Plotting pH versus log[(A - AI) / (AM - A)] will yield a straight line with a y-intercept equal to the pKa.[7]

Determination of pKa via Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of a compound by monitoring the pH change of a solution upon the addition of a titrant.[9][10][11]

Materials:

-

This compound

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

A suitable solvent system in which the compound is soluble (e.g., water or a co-solvent mixture)

-

Calibrated pH meter with an electrode

-

Magnetic stirrer and stir bar

-

Buret

Procedure:

-

Dissolve a precisely weighed amount of this compound in a known volume of the chosen solvent. If using a co-solvent, maintain a constant ratio throughout the experiment.

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Record the initial pH of the solution.

-

Begin the titration by adding small, precise increments of the standardized NaOH solution from the buret.

-

After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Continue the titration past the equivalence point.

-

Plot the measured pH values against the volume of NaOH added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized). This can be determined from the graph or by calculating the first and second derivatives of the titration curve.

Visualized Workflows and Relationships

To further clarify the experimental processes and the underlying chemical principles, the following diagrams are provided.

Caption: Experimental workflow for determining solubility and pKa.

Caption: Relationship between structure, solvent, and properties.

References

- 1. 19182-96-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound CAS#: 19182-96-8 [m.chemicalbook.com]

- 3. enamine.net [enamine.net]

- 4. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 7. web.pdx.edu [web.pdx.edu]

- 8. researchgate.net [researchgate.net]

- 9. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. applications.emro.who.int [applications.emro.who.int]

- 11. google.com [google.com]

Quantum Chemical Blueprint for 2-Allyl-4-nitrophenol: A Technical Guide

This technical guide provides a comprehensive framework for the quantum chemical analysis of 2-Allyl-4-nitrophenol, a molecule of interest in materials science and drug development. The methodologies outlined herein are based on established computational practices for nitrophenol derivatives, ensuring a robust and accurate theoretical investigation. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and apply computational chemistry to this class of compounds.

Introduction to Computational Analysis of this compound

Quantum chemical calculations offer profound insights into the molecular structure, reactivity, and spectroscopic properties of this compound. By employing methods like Density Functional Theory (DFT), researchers can elucidate electronic properties, vibrational modes, and potential energy surfaces, which are critical for understanding its chemical behavior and potential applications. Phenol derivatives are valuable subjects for theoretical studies due to their manageable size and relevance to a wide range of organic and biological systems[1]. The reactivity of this compound is shaped by the interplay of its functional groups: the electron-withdrawing nitro group, the reactive double bond of the allyl group, and the acidic, activating phenolic hydroxyl group[2].

Computational studies, particularly with DFT, are instrumental in exploring reaction pathways, such as the nitration of 2-allylphenol to form the target molecule[2]. While specific DFT studies on this compound are not extensively documented, the principles derived from research on similar phenols provide a solid foundation for such investigations[2].

Theoretical Framework and Computational Protocols

A reliable computational analysis of this compound hinges on a well-defined theoretical protocol. The following methodology is recommended based on successful studies of related nitrophenolic compounds[1][3][4][5].

Geometry Optimization

The initial step involves optimizing the molecular geometry to find the lowest energy conformation.

Protocol:

-

Initial Structure: The molecular structure of this compound (SMILES: C=CCC1=C(C=CC(=C1)--INVALID-LINK--[O-])O) is constructed[6].

-

Computational Method: Density Functional Theory (DFT) is the method of choice. The B3LYP hybrid functional has been shown to provide a good balance of accuracy and computational cost for nitroaromatic systems[3][4].

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended to accurately describe the electronic distribution, including polarization and diffuse functions for the non-bonding electrons on oxygen and nitrogen atoms[1][4].

-

Solvation Model: To simulate a solution environment, a continuum solvation model like the Polarizable Continuum Model (PCM) can be employed, specifying a solvent such as water or ethanol.

-

Verification: The optimized structure should be confirmed as a true minimum on the potential energy surface by performing a vibrational frequency calculation. The absence of imaginary frequencies indicates a stable equilibrium geometry.

Vibrational Analysis

Calculating the vibrational frequencies is crucial for predicting the infrared (IR) and Raman spectra of the molecule.

Protocol:

-

Frequency Calculation: Using the optimized geometry from the previous step, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)).

-

Spectral Prediction: The calculated frequencies and intensities are used to generate theoretical IR and Raman spectra. These can be compared with experimental data for validation[4].

-

Scaling: It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximate nature of the theoretical method.

Electronic Properties Analysis

Understanding the electronic structure is key to predicting the molecule's reactivity and spectroscopic behavior.

Protocol:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of chemical stability and reactivity[4].

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. This is valuable for predicting intermolecular interactions[7].

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer interactions, bond strengths, and hybridization within the molecule[1].

-

Excited State Calculations: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which allows for the prediction of the UV-Visible absorption spectrum[3].

Below is a diagram illustrating the logical workflow for these quantum chemical calculations.

Caption: Workflow for Quantum Chemical Calculations.

Predicted Molecular Properties (Illustrative Data)

The following tables present an example of the quantitative data that would be generated from the computational protocols described above. These are illustrative values based on typical results for similar molecules.

Optimized Geometrical Parameters

This table showcases key bond lengths and angles for the optimized structure of this compound.

| Parameter | Atom(s) | Calculated Value |

| Bond Length (Å) | ||

| C-O (phenolic) | 1.365 | |

| O-H | 0.968 | |

| C-N | 1.470 | |

| N-O (nitro) | 1.225 | |

| C=C (allyl) | 1.338 | |

| Bond Angle (°) | ||

| C-O-H | 109.5 | |

| C-C-N | 119.8 | |

| O-N-O | 124.5 | |

| Dihedral Angle (°) | ||

| C-C-N-O | 179.8 |

Calculated Vibrational Frequencies

A selection of characteristic vibrational modes and their corresponding frequencies.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| O-H stretch | Phenolic -OH | 3550 |

| C-H stretch (aromatic) | Phenyl Ring | 3100 - 3000 |

| C-H stretch (allyl) | Allyl Group | 3080 |

| C=C stretch (allyl) | Allyl Group | 1645 |

| C=C stretch (aromatic) | Phenyl Ring | 1600 - 1450 |

| N-O asymmetric stretch | Nitro Group | 1530 |

| N-O symmetric stretch | Nitro Group | 1350 |

| C-N stretch | C-NO₂ | 850 |

Electronic and Reactivity Descriptors

Key electronic properties derived from the calculations.

| Property | Value (Illustrative) |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap (ΔE) | 4.3 eV |

| Dipole Moment | 4.5 Debye |

| Ionization Potential | 6.8 eV |

| Electron Affinity | 2.5 eV |

Potential Biological Signaling Interactions

Nitrophenols are known environmental contaminants and can interact with biological systems. Quantum chemical calculations can help elucidate the mechanisms of these interactions. For instance, the metabolism of nitroaromatic compounds can lead to the formation of reactive species. The diagram below illustrates a generalized pathway for the metabolic activation of a nitroaromatic compound, which could be applicable to this compound.

Caption: Generalized Metabolic Activation Pathway.

Conclusion

This guide has outlined a robust computational strategy for the theoretical investigation of this compound. By leveraging DFT and TD-DFT methods, researchers can obtain detailed insights into the structural, vibrational, and electronic properties of this molecule. The provided protocols and illustrative data serve as a comprehensive starting point for future computational studies, which will be invaluable for assessing its potential in various scientific and industrial applications. The integration of these theoretical approaches provides a powerful, cost-effective means to predict molecular behavior and guide experimental research.

References

- 1. tandfonline.com [tandfonline.com]

- 2. This compound | 19182-96-8 | Benchchem [benchchem.com]

- 3. Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00144F [pubs.rsc.org]

- 4. longdom.org [longdom.org]

- 5. chemmethod.com [chemmethod.com]

- 6. This compound | C9H9NO3 | CID 258439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Navigating the Risks: A Technical Guide to the Safe Handling of 2-Allyl-4-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the hazards and necessary safety precautions for handling 2-Allyl-4-nitrophenol (CAS No. 19182-96-8). Given its utility as a precursor in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds, a thorough understanding of its risk profile is paramount for ensuring laboratory safety and regulatory compliance.[1] This document synthesizes available safety data, provides quantitative toxicological information for a closely related compound as a reference, outlines safe handling protocols, and offers clear visual workflows for emergency preparedness.

Hazard Identification and Classification

This compound is classified as an irritant.[2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[2]

-

Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[2]

-

Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory Tract Irritation (May cause respiratory irritation)[2]

The signal word for this compound is "Warning" .[2]

Hazard and Precautionary Statements:

A comprehensive list of applicable H-phrases (Hazard statements) and P-phrases (Precautionary statements) is provided below.

| Code | Statement |

| H315 | Causes skin irritation.[2] |

| H319 | Causes serious eye irritation.[2] |

| H335 | May cause respiratory irritation.[2] |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash skin thoroughly after handling. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P302+P352 | IF ON SKIN: Wash with plenty of water.[3] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |

| P312 | Call a POISON CENTER/doctor if you feel unwell. |

| P332+P313 | If skin irritation occurs: Get medical advice/attention.[2] |

| P337+P317 | If eye irritation persists: Get medical help.[2] |

| P362+P364 | Take off contaminated clothing and wash it before reuse.[2] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[2] |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant.[3] |

Toxicological Data

While specific quantitative toxicological data for this compound is limited, data for the structurally similar and well-studied compound 4-nitrophenol (CAS No. 100-02-7) can serve as a valuable proxy for assessing potential toxicity. It is crucial to handle this compound with the assumption of similar or greater toxicity.

Acute Toxicity Data for 4-Nitrophenol:

| Exposure Route | Species | Value | Reference |

| Oral LD50 | Rat | 202 mg/kg | [4] |

| Oral LD50 | Mouse | 282 mg/kg | [4] |

| Dermal LD50 | Rat | 1024 mg/kg | [4] |

| Dermal LD50 | Guinea Pig | >1 g/kg | [4] |

| Inhalation LC50 | Rat | >4.7 mg/L/4H | [4] |

Chronic Effects of 4-Nitrophenol:

Prolonged or repeated exposure to 4-nitrophenol may cause damage to the liver and kidneys.[3][5]

Occupational Exposure Limits for 4-Nitrophenol:

Currently, there are no established Permissible Exposure Limits (PELs) by the Occupational Safety and Health Administration (OSHA) for 4-nitrophenol.[4][6] In the absence of official limits, it is imperative to minimize exposure through engineering controls and personal protective equipment.

Ecotoxicological Information

Ecotoxicity Data for 4-Nitrophenol:

| Organism | Test | Value | Reference |

| Freshwater Fish (various species) | 96-hour LC50 | 1.1 - 62 mg/L | |

| Freshwater Crustaceans (Daphnia magna) | 48-hour EC50 | 2.8 - 20 mg/L | |

| Marine Fish (various species) | 96-hour LC50 | 21.6 - 31.3 mg/L | |

| Marine Crustaceans (various species) | 96-hour LC50 | 2.4 - 18.3 mg/L |

Nitrophenols are generally resistant to biodegradation and can persist in the environment. Therefore, it is critical to prevent the release of this compound into drains or the environment.